N-(sec-butyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]thiourea
Overview
Description
N-(sec-butyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]thiourea is a useful research compound. Its molecular formula is C11H19ClN4S and its molecular weight is 274.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.1018955 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antifungal Activities
Pyrazole acyl thiourea derivatives have been synthesized with the intent of exploring their bioactivity. These compounds, including structures similar to the queried compound, demonstrated significant antifungal activities against a range of pathogens such as Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica, and also exhibited anti-TMV (Tobacco Mosaic Virus) activity in preliminary tests. The synthesis process involves multiple steps, including cyclization, formylation, oxidation, and acylation, highlighting the compound's role in creating bioactive agents (Wu et al., 2012).
Anticancer Potential
Another notable application involves the synthesis of pyrazole thiourea chimeric derivatives for their apoptotic activity in cancer cell lines. These compounds, related to the one , were designed and synthesized to assess their potential as anticancer agents. One specific compound exhibited significant apoptosis-inducing effects in human cancer cells, influencing key apoptotic and stress response pathways. This suggests that derivatives of N-(sec-butyl)-N'-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]thiourea might hold promise in developing new anticancer drugs (Nițulescu et al., 2015).
Chemical Synthesis and Characterization
The compound and its derivatives are also valuable in chemical synthesis and characterization studies. They are utilized in synthesizing various organic molecules, including N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, which have been fully characterized using spectroscopic techniques. Such compounds find applications in further biochemical studies and potentially in material science, showcasing the versatility of thiourea derivatives in synthetic chemistry (Yusof et al., 2010).
Properties
IUPAC Name |
1-butan-2-yl-3-[(4-chloro-1-ethylpyrazol-3-yl)methyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4S/c1-4-8(3)14-11(17)13-6-10-9(12)7-16(5-2)15-10/h7-8H,4-6H2,1-3H3,(H2,13,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEWEYUHJICGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NCC1=NN(C=C1Cl)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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